molecular formula C7H12O2 B124194 (4S)-4-Hydroxy-3-methylidenehexan-2-one CAS No. 151061-58-4

(4S)-4-Hydroxy-3-methylidenehexan-2-one

Cat. No. B124194
M. Wt: 128.17 g/mol
InChI Key: QJDSREBWOROHEM-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-Hydroxy-3-methylidenehexan-2-one, also known as HDMH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

(4S)-4-Hydroxy-3-methylidenehexan-2-one has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory cytokines, resulting in the reduction of oxidative stress and inflammation.

Biochemical And Physiological Effects

Studies have shown that (4S)-4-Hydroxy-3-methylidenehexan-2-one exhibits significant antioxidant and anti-inflammatory effects in vitro and in vivo. (4S)-4-Hydroxy-3-methylidenehexan-2-one has been found to protect against oxidative stress-induced cell death, reduce inflammation in animal models of colitis, and improve cognitive function in aging mice.

Advantages And Limitations For Lab Experiments

One advantage of using (4S)-4-Hydroxy-3-methylidenehexan-2-one in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that (4S)-4-Hydroxy-3-methylidenehexan-2-one is relatively expensive compared to other chiral building blocks, which may limit its widespread use in organic synthesis.

Future Directions

Future research on (4S)-4-Hydroxy-3-methylidenehexan-2-one could focus on its potential applications in the development of natural health products, as well as its use as a precursor for the synthesis of pharmaceuticals. Additionally, further studies could investigate the potential of (4S)-4-Hydroxy-3-methylidenehexan-2-one in the treatment of neurodegenerative diseases and cancer.

Synthesis Methods

(4S)-4-Hydroxy-3-methylidenehexan-2-one can be synthesized through the reaction of 4-hydroxy-3-methylbut-2-en-1-yl acetate with methylmagnesium bromide in the presence of a copper catalyst. This method has been optimized to yield high purity (4S)-4-Hydroxy-3-methylidenehexan-2-one with a yield of up to 85%.

Scientific Research Applications

(4S)-4-Hydroxy-3-methylidenehexan-2-one has been studied for its potential applications in various fields, including as a flavoring agent, a precursor for the synthesis of pharmaceuticals, and as a chiral building block for organic synthesis. Additionally, (4S)-4-Hydroxy-3-methylidenehexan-2-one has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the development of natural health products.

properties

CAS RN

151061-58-4

Product Name

(4S)-4-Hydroxy-3-methylidenehexan-2-one

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(4S)-4-hydroxy-3-methylidenehexan-2-one

InChI

InChI=1S/C7H12O2/c1-4-7(9)5(2)6(3)8/h7,9H,2,4H2,1,3H3/t7-/m0/s1

InChI Key

QJDSREBWOROHEM-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](C(=C)C(=O)C)O

SMILES

CCC(C(=C)C(=O)C)O

Canonical SMILES

CCC(C(=C)C(=O)C)O

synonyms

2-Hexanone, 4-hydroxy-3-methylene-, (S)- (9CI)

Origin of Product

United States

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